10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
- Its chemical structure consists of a quinoline ring system fused with an indenoquinoline moiety, along with a butylphenyl substituent.
- This compound exhibits interesting properties due to its unique structural features.
10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: is a complex organic compound with a fused quinoline and indenoquinoline core.
Preparation Methods
Cu/zeolite-Y-Catalyzed Synthesis:
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and substituents.
10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: can undergo various reactions:
Scientific Research Applications
Chemistry: This compound serves as a versatile building block for the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research explores its potential as an anticancer or antimicrobial agent.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Similar compounds include other indenoquinolines or quinoline derivatives.
Uniqueness: The combination of the indenoquinoline and butylphenyl substituent sets it apart.
Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights.
Properties
Molecular Formula |
C28H29NO2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
10-(4-butylphenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C28H29NO2/c1-4-5-8-17-11-13-18(14-12-17)23-24-21(15-28(2,3)16-22(24)30)29-26-19-9-6-7-10-20(19)27(31)25(23)26/h6-7,9-14,23,29H,4-5,8,15-16H2,1-3H3 |
InChI Key |
ZNUZBVIMLQUXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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